JWH-015
Übersicht
Beschreibung
JWH-015 ist ein synthetisches Cannabinoid aus der Familie der Naphthoylindole. Es wirkt als subtypselektiver Cannabinoid-Agonist, der in erster Linie den Cannabinoid-Rezeptor Typ 2 (CB2) mit hoher Affinität anvisiert, während es eine deutlich geringere Affinität für den Cannabinoid-Rezeptor Typ 1 (CB1) aufweist . Diese Verbindung wurde entdeckt und nach John W. Huffman benannt, einem Forscher, der maßgeblich zur Erforschung synthetischer Cannabinoide beigetragen hat .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 1-Naphthoylchlorid mit 2-Methyl-1-propyl-1H-Indol in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchfluss-Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Abfall zu minimieren. Reinigungsschritte wie Destillation und Kristallisation werden eingesetzt, um hochreines this compound zu erhalten, das für Forschungs- und industrielle Anwendungen geeignet ist .
Wissenschaftliche Forschungsanwendungen
JWH-015 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Immunologie, Schmerztherapie und Krebsforschung. Einige wichtige Anwendungen sind:
Immunmodulation: This compound hat gezeigt, dass es Immunantworten moduliert, indem es selektiv CB2-Rezeptoren aktiviert, die überwiegend in Immunzellen exprimiert werden.
Krebsforschung: This compound hat antiproliferative Wirkungen auf bestimmte Krebszelllinien gezeigt, was auf sein Potenzial als Antikrebsmittel hindeutet.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Aktivierung von CB2-Rezeptoren. Nach der Bindung an CB2-Rezeptoren induziert this compound eine Konformationsänderung, die nachgeschaltete Signalwege aktiviert, darunter die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von mitogen-aktivierten Proteinkinasen (MAPKs) . Diese Signalwege tragen zu den immunmodulatorischen, entzündungshemmenden und analgetischen Wirkungen der Verbindung bei .
Wirkmechanismus
Target of Action
JWH-015 is a chemical from the naphthoylindole family that acts as a subtype-selective cannabinoid agonist . Its primary target is the Cannabinoid Receptor 2 (CB2) . The affinity of this compound for CB2 receptors is 13.8 nM, while its affinity for CB1 is 383 nM, meaning that it binds almost 28 times more strongly to CB2 than to CB1 .
Mode of Action
This compound interacts with its primary target, the CB2 receptor, to produce its effects. It has been shown to inhibit the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It is also effective in reducing IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) .
Biochemical Pathways
The peripheral antinociceptive effects of this compound during chronic inflammatory pain are mainly produced by the local activation of the nitric oxide-cGMP-PKG-KATP signaling pathway , triggered by neuronal nitric oxide synthase (NOS1) and mediated by endogenous opioids . This pathway is involved in the regulation of pain and inflammation .
Pharmacokinetics
This compound has been shown in vitro to be metabolized primarily by hydroxylation and N-dealkylation, and also by epoxidation of the naphthalene ring . This is similar to the metabolic pathways seen for other aminoalkylindole cannabinoids such as WIN 55,212-2 .
Result of Action
The administration of this compound has been shown to significantly ameliorate Adjuvant Induced Arthritis (AIA) in rats . It inhibits bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulates serum RANKL and OPG levels . Pain assessment studies using the von Frey method showed a marked antinociception in AIA rats treated with this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can increase the expression of CB2R and the transcription of NOS1 . This can potentially enhance the antinociceptive effects of this compound.
Biochemische Analyse
Biochemical Properties
JWH-015 interacts with the CB2 receptor, which is primarily found in the immune system. The compound’s interaction with this receptor has been shown to inhibit the production of pro-inflammatory cytokines interleukin-1β (IL-1β), IL-6, and IL-8, and the cellular expression of inflammatory cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has been shown to have significant effects on rheumatoid arthritis synovial fibroblasts (RASFs). It inhibits IL-1β-induced inflammation in these cells, reducing the phosphorylation of TAK1 (Thr184/187) and JNK/SAPK .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB2 receptor. It has also been found to exert anti-inflammatory effects even in the absence of CB2, suggesting the role of non-canonical or an off-target receptor . Computational studies have shown that this compound favorably binds to the glucocorticoid receptor (GR), similar to the well-known ligand dexamethasone .
Dosage Effects in Animal Models
In a rat adjuvant-induced arthritis (AIA) model of rheumatoid arthritis, administration of this compound (5 mg/kg, daily i.p. for 7 days at the onset of arthritis) significantly ameliorated AIA . The compound also showed marked antinociception, indicating its potential for pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH-015 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-propyl-1H-indole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation and crystallization are employed to achieve high-purity this compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH-015 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Substitution: Substitutionsreaktionen erfordern häufig Halogenierungsmittel oder Elektrophile in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Hydroxylierte Metaboliten von this compound.
Reduktion: Reduzierte Analoga mit veränderten pharmakologischen Eigenschaften.
Substitution: Verschiedene substituierte Derivate mit potenziellen Unterschieden in der Rezeptoraffinität und -aktivität.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
WIN 55,212-2: Ein nicht-selektiver Cannabinoid-Rezeptor-Agonist, der sowohl CB1- als auch CB2-Rezeptoren aktiviert.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner moderaten Selektivität für CB2-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von CB2-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen macht. Seine relativ geringe Affinität für CB1-Rezeptoren reduziert die Wahrscheinlichkeit psychotroper Nebenwirkungen und unterscheidet es von nicht-selektiven Cannabinoid-Rezeptor-Agonisten .
Eigenschaften
IUPAC Name |
(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165902 | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-08-2 | |
Record name | JWH 015 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH 015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JHW-015 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.